![molecular formula C20H24N4O3S B2579935 N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 946252-62-6](/img/structure/B2579935.png)

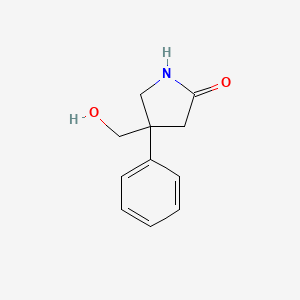

N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

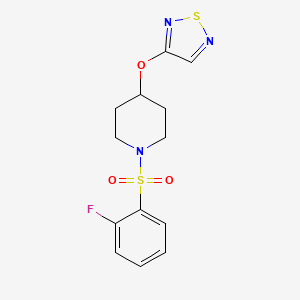

This compound is a complex organic molecule that likely belongs to the class of compounds known as oxamides . Oxamides are amides in which the nitrogen atoms are substituted by two hydrocarbyl groups and the carbonyl carbon is substituted by an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including a cyclohexyl group, a methoxyphenyl group, a dihydrothieno[3,4-c]pyrazole ring, and an oxamide group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxamide group could influence its solubility in water, while the cyclohexyl group could affect its volatility .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives : A study by Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, followed by an evaluation of their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research Hassan, T. Hafez, & S. A. Osman, 2014.

- N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : Özer et al. (2009) reported on the synthesis of a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the versatility of cyclohexane-based compounds in chemical synthesis and the importance of structural analysis in understanding compound properties Özer, H. Arslan, D. VanDerveer, & N. Külcü, 2009.

Applications in Catalysis

- Hydrogenation of Phenol Derivatives : Wang et al. (2011) developed a catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride, demonstrating high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a key intermediate in chemical manufacturing Wang, J. Yao, H. Li, D. Su, & M. Antonietti, 2011.

Medicinal Chemistry and Drug Design

- Anticonvulsant Enaminones : Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, highlighting the importance of molecular conformation and hydrogen bonding in designing compounds with potential therapeutic applications Kubicki, H. Bassyouni, & P. W. Codding, 2000.

- Computational and Pharmacological Evaluation of Heterocyclic Derivatives : Faheem (2018) focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the drug discovery process M. Faheem, 2018.

Materials Science and Chemical Analysis

- Cyclohexene Oxidation Catalysis : Saka et al. (2013) synthesized new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, evaluating their catalytic activity in the oxidation of cyclohexene, demonstrating applications in materials science and catalysis Saka, D. Çakır, Z. Bıyıklıoğlu, & H. Kantekin, 2013.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-27-15-9-7-14(8-10-15)24-18(16-11-28-12-17(16)23-24)22-20(26)19(25)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQAMLSYIWEWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)